2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid
Overview
Description
“2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid” is a chemical compound with the CAS Number: 1183487-83-3. It has a molecular weight of 236.31 and is also known by the IUPAC name 2-(4-isobutoxyphenyl)-2-methylpropanoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H20O3/c1-10(2)9-17-12-7-5-11(6-8-12)14(3,4)13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature. It has a molecular weight of 236.31. The compound has a density of 1.1±0.1 g/cm³, a boiling point of 430.7±33.0 °C at 760 mmHg, and a flash point of 149.7±18.9 °C .Scientific Research Applications
Anti-Inflammatory Activities
A study by Ren et al. (2021) discovered new phenolic compounds from the tender leaves of Eucommia ulmoides Oliv. These compounds demonstrated modest inhibitory activities against LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory effects. This research contributes to the understanding of the chemical properties of Eucommia ulmoides Oliv. leaves and their potential medicinal applications (Ren et al., 2021).
Neuroprotective Properties
The compound has been studied for its role in neuroprotection. A research by Chenard et al. (1995) identified a compound structurally related to 2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid as a potent and selective N-methyl-D-aspartate (NMDA) antagonist. This compound showed promise as a neuroprotective agent and may lack the side effects of other compounds in clinical trials (Chenard et al., 1995).
Application in Material Science
Trejo-Machin et al. (2017) explored the use of phloretic acid (a compound related to this compound) as a renewable building block for materials science. This study highlighted the potential of using renewable phloretic acid as a sustainable alternative to phenol in various applications (Trejo-Machin et al., 2017).
Crystallization and Solvent Effects
Kitamura et al. (2013) investigated the polymorphic crystallization behavior of a compound similar to this compound. This research provides insight into the crystallization processes influenced by different solvents, which is crucial for the development of pharmaceuticals and fine chemicals (Kitamura et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(2)9-17-12-7-5-11(6-8-12)14(3,4)13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTFWXQBGIXJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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